molecular formula C17H14ClFN2O B2382831 2-chloro-6-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-50-6

2-chloro-6-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No. B2382831
CAS RN: 852136-50-6
M. Wt: 316.76
InChI Key: CRUPFEPZARPDTP-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that is involved in various cellular processes, including mitotic spindle assembly, centrosome maturation, and cytokinesis. The overexpression of Aurora A kinase has been linked to several types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Imaging Sigma-2 Receptor Status in Solid Tumors

A study developed fluorine-containing benzamide analogs as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in cancer imaging and diagnosis (Tu et al., 2007).

Antimicrobial and Antibiofilm Properties

New thiourea derivatives of benzamide, including those with fluorine substitutions, have been synthesized and tested for their antimicrobial activity. These compounds showed significant activity against bacterial strains known for biofilm growth, highlighting their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enhanced Antimicrobial Activity Through Fluorination

A study on the synthesis of 5-arylidene derivatives of benzamide with fluorination at the benzoyl group revealed enhanced antimicrobial activity. The presence of a fluorine atom was essential for improving effectiveness against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Role in Heterocyclic Synthesis

N-Benzoyl β,β-difluoroenamides, including structures related to the benzamide , have been used as precursors in heterocyclic synthesis. Their unique electrophilic reactivity, facilitated by fluorination, aids in the formation of various heterocycles, indicating their importance in synthetic organic chemistry (Meiresonne et al., 2015).

properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUPFEPZARPDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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